

Gold-198 (¹⁹⁸Au): A Comprehensive Technical Guide to its Decay Scheme and Emissions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold-198

Cat. No.: B156924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear decay properties of **Gold-198** (¹⁹⁸Au), a radionuclide of significant interest in medical applications, particularly in radiotherapy, and as a tracer in scientific research.[1][2][3] This document details the decay scheme, emitted radiations, and the experimental methodologies used to elucidate these characteristics.

Core Decay Characteristics of Gold-198

Gold-198 is an artificially produced radioisotope of gold, typically manufactured by neutron capture in a nuclear reactor from the stable isotope Gold-197 (¹⁹⁷Au).[2][3] It undergoes beta-minus (β^-) decay, transforming into the stable isotope Mercury-198 (¹⁹⁸Hg).[1][4] This process is characterized by a half-life of approximately 2.695 days (64.7 hours).[1][5]

The decay of ¹⁹⁸Au is relatively straightforward, primarily involving a beta transition to an excited state of ¹⁹⁸Hg, which then de-excites by emitting gamma radiation.[1] The key quantitative data associated with the decay of **Gold-198** are summarized in the tables below.

Table 1: General Properties of Gold-198

Property	Value
**Half-life ($T_{1/2}$) **	2.69517 days
Decay Mode	Beta-minus (β^-)
Daughter Isotope	Mercury-198 (^{198}Hg) (Stable)
Total Decay Energy	1.372 MeV
Spin and Parity	2-

Table 2: Principal Beta-minus (β^-) Emissions

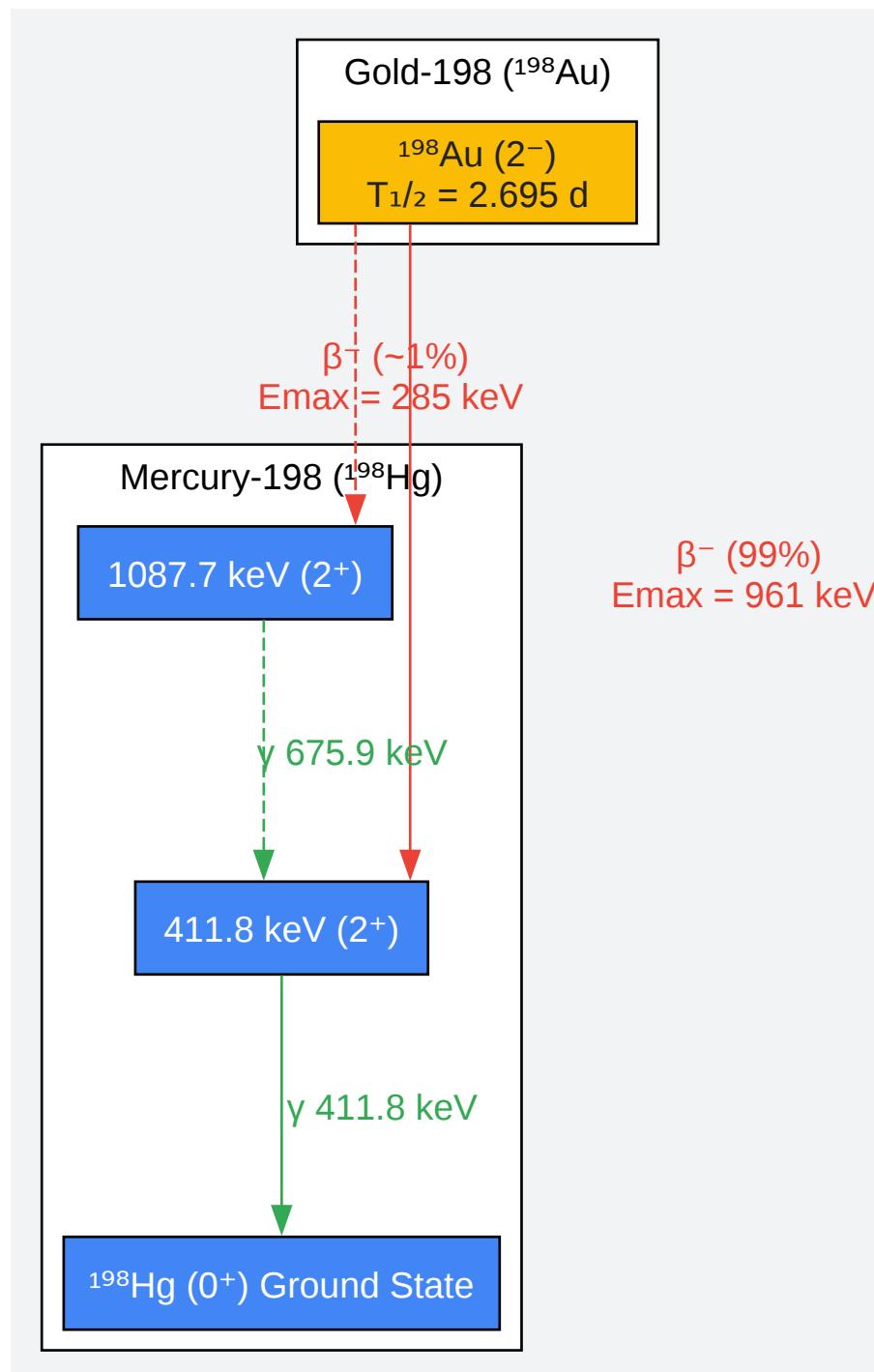

Maximum Energy ($E\beta,\text{max}$)	Average Energy ($E\beta,\text{avg}$)	Branching Ratio (%)
961 keV	315 keV	99%

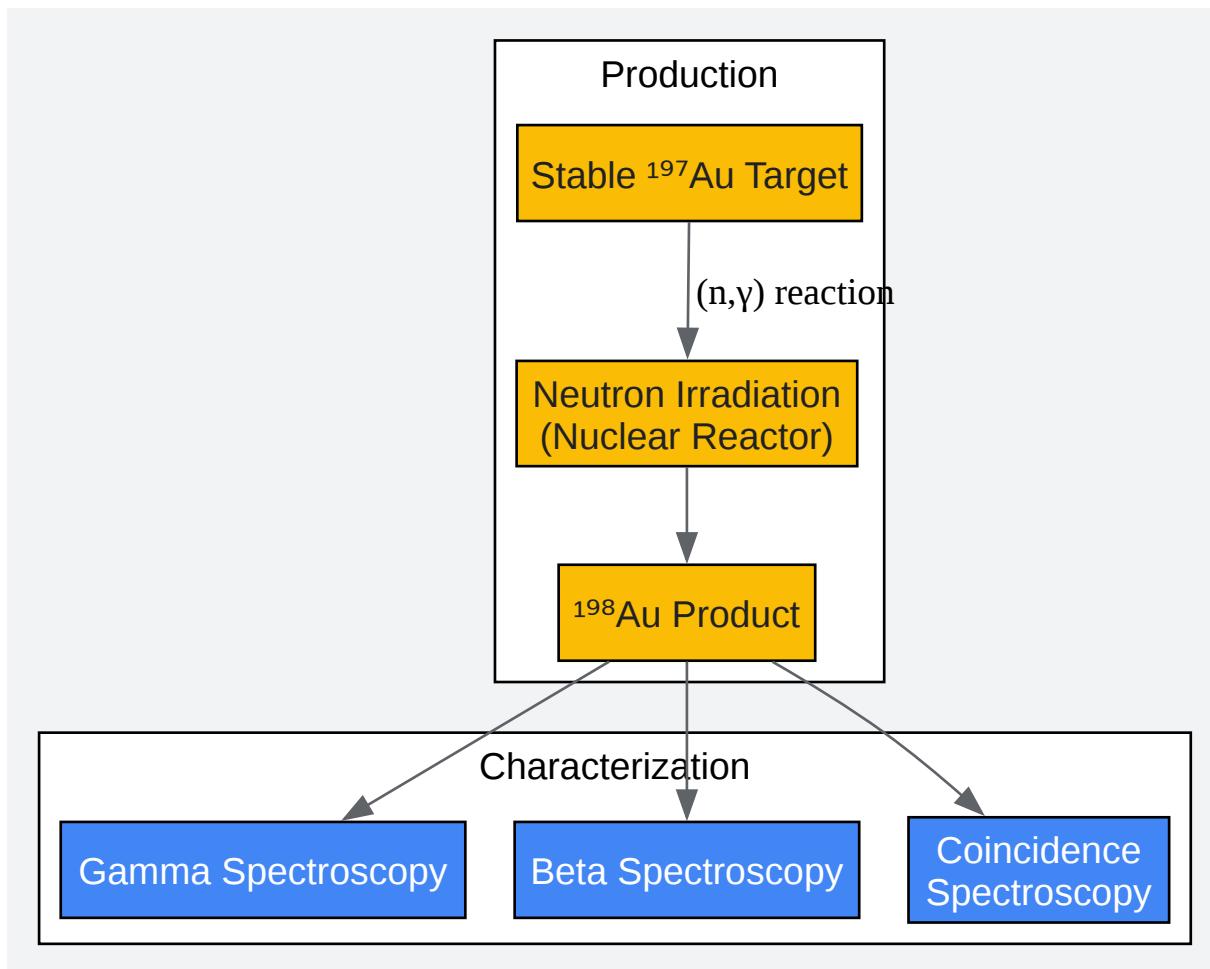
Table 3: Principal Gamma (γ) and X-ray Emissions

Energy	Intensity (%)	Emission Type
411.8 keV	95.5%	Gamma
675.9 keV	0.86%	Gamma
1087.7 keV	0.16%	Gamma
70.8 keV	2.3%	X-ray (K α)
80.1 keV	0.4%	X-ray (K β)

Gold-198 Decay Scheme Visualization

The decay of **Gold-198** predominantly proceeds through a beta decay to the first excited state of Mercury-198 at 411.8 keV. This is followed by the emission of a 411.8 keV gamma ray as the nucleus de-excites to the stable ground state of ^{198}Hg . A much less probable beta decay branch populates a higher excited state at 1087.7 keV, which then de-excites via gamma emission. The following diagram illustrates this primary decay pathway.

[Click to download full resolution via product page](#)


A simplified decay scheme for **Gold-198**.

Experimental Protocols for Decay Scheme Determination

The elucidation of the ^{198}Au decay scheme has been the subject of numerous investigations since its discovery in 1937.^[1] The experimental determination of its decay characteristics relies on several key nuclear spectroscopy techniques.

Production of Gold-198

A workflow for the production and initial characterization of **Gold-198** is outlined below.

[Click to download full resolution via product page](#)

Workflow for ^{198}Au production and analysis.

Beta Spectroscopy

The continuous energy spectrum of the beta particles emitted from ^{198}Au is measured using a beta spectrometer.

- Methodology:
 - A thin, solid source of ^{198}Au is prepared to minimize self-absorption of the beta particles.
 - The source is placed in a magnetic or semiconductor spectrometer (e.g., a silicon drift detector).
 - A magnetic spectrometer uses a uniform magnetic field to bend the path of the beta particles. The radius of curvature is proportional to the momentum of the particle, allowing for the determination of its energy.
 - A semiconductor detector measures the energy deposited by the beta particle as it is stopped within the detector volume.
 - The resulting spectrum is a continuous distribution of energies up to a maximum endpoint energy ($E_{\beta,\text{max}}$).
 - Calibration of the spectrometer is performed using sources with well-known beta endpoint energies.

Gamma Spectroscopy

The discrete energies of the gamma rays emitted from the de-excitation of the ^{198}Hg daughter nucleus are measured using a gamma-ray spectrometer.

- Methodology:
 - A ^{198}Au source is placed at a known distance from a high-purity germanium (HPGe) detector. HPGe detectors are preferred for their excellent energy resolution.
 - The gamma rays interact with the germanium crystal, creating electron-hole pairs. The number of pairs is proportional to the energy of the incident gamma ray.
 - The resulting electrical pulses are amplified and sorted by their height to produce an energy spectrum.
 - The spectrum consists of sharp photopeaks corresponding to the full energy of the gamma rays.

- Energy and efficiency calibration of the detector is performed using standard gamma-ray sources with well-characterized energies and intensities.

Beta-Gamma Coincidence Spectroscopy

To establish the relationships between beta decay branches and subsequent gamma emissions, beta-gamma coincidence measurements are performed.

- Methodology:
 - The ^{198}Au source is placed between a beta detector and a gamma detector.
 - A coincidence circuit is used to record events only when a beta particle and a gamma ray are detected within a very short time window (on the order of nanoseconds).
 - By "gating" on a specific beta energy range, the corresponding coincident gamma-ray spectrum can be isolated. Conversely, gating on a specific gamma photopeak allows for the measurement of the coincident beta spectrum.
 - This technique was crucial in confirming that the 961 keV beta decay branch feeds the 411.8 keV excited state in ^{198}Hg .

Internal Conversion Electron Spectroscopy

Internal conversion is a process that competes with gamma emission, where the nuclear excitation energy is transferred directly to an orbital electron, which is then ejected from the atom.

- Methodology:
 - The discrete energies of these internal conversion electrons are measured using a high-resolution electron spectrometer.
 - The kinetic energy of the ejected electron is equal to the transition energy minus the binding energy of the electron in its atomic shell (K, L, M, etc.).
 - The measurement of the energies and intensities of these conversion electrons provides information about the transition energies, the multipolarity of the transitions, and the

internal conversion coefficients. This data helps to confirm the spin and parity assignments of the nuclear energy levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gold-198 - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. Gold-198 - isotopic data and properties [chemlin.org]
- 4. researchgate.net [researchgate.net]
- 5. Internal Conversion - radioactivity.eu.com [radioactivity.eu.com]
- To cite this document: BenchChem. [Gold-198 (^{198}Au): A Comprehensive Technical Guide to its Decay Scheme and Emissions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156924#gold-198-decay-scheme-and-emissions\]](https://www.benchchem.com/product/b156924#gold-198-decay-scheme-and-emissions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com